N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
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Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H24F3N5O3S and its molecular weight is 567.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of derivatives incorporating thiazole and triazole rings have been extensively studied for their antimicrobial properties. These compounds have shown significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their potential as therapeutic agents in treating microbial diseases. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated considerable in vitro antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Cancer Research
In the realm of cancer research, compounds related to the mentioned chemical structure have been explored for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some derivatives have shown potential as cancer treatment options due to their ability to inhibit cancer cell migration and growth, particularly in 3D cell cultures. This suggests a promising avenue for the development of novel anticancer agents with specific mechanisms of action, such as antimetastatic properties (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Photoinduced Intramolecular Charge Transfer
The photochemical behavior of derivatives, particularly those with an N-aryl substituent, has been studied for their substituent-dependent photoinduced intramolecular charge transfer (TICT) properties. This research is crucial for understanding the photophysical behavior of these compounds, which could be beneficial in the development of new materials for optical applications. The formation of TICT states is influenced by the substituent in the N-aryl group, showcasing the intricate relationship between molecular structure and photochemical properties (Yang, Liau, Wang, & Hwang, 2004).
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3S/c1-39-23-12-5-3-10-21(23)26(38)32-16-24-33-34-27(36(24)20-9-6-8-19(15-20)28(29,30)31)40-17-25(37)35-14-13-18-7-2-4-11-22(18)35/h2-12,15H,13-14,16-17H2,1H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHXYMHQTXPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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